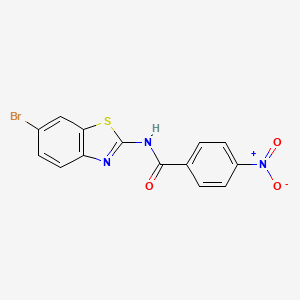

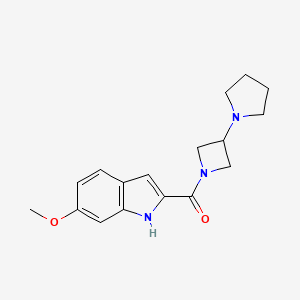

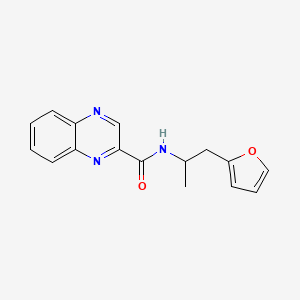

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H8BrN3O3S and its molecular weight is 378.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity of Benzothiazole Derivatives

Benzothiazole derivatives, including those with hydroxy and methoxy substitutions, have shown potent antibacterial activities against various bacterial strains such as Streptococcus pyogenes and Pseudomonas aeruginosa. The synthesis of these derivatives typically involves reactions with potassium thiocyanate under controlled conditions, followed by condensation with nitrobenzoylchloride acid. These compounds are characterized using techniques like TLC, melting point determination, IR, and NMR spectra. Their antibacterial efficacy is assessed using methods like the cup plate method, with some compounds exhibiting significant activity at various concentrations compared to standard antibiotics like procaine penicillin. The potential of these benzothiazole derivatives in combating bacterial resistance highlights their importance in the field of medicinal chemistry and drug development (Gupta, 2018) (Gupta, 2018).

Synthesis and Applications in Organic Chemistry

Benzothiazole and its derivatives are pivotal in organic synthesis, leading to the creation of complex molecules like bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones. These processes involve sulfinylation and hetero Diels–Alder reactions, showcasing the versatility of benzothiazole derivatives in constructing 'privileged' structures important for pharmaceutical development. Such synthetic pathways open avenues for creating novel compounds with potential therapeutic applications (Hemming & Loukou, 2004).

Anticancer Potential

Benzothiazole derivatives, particularly those with nitro substitutions, have been explored for their anticancer properties. The synthesis of these compounds involves a series of reactions leading to the creation of derivatives that have been tested against various cancer cell lines. Some of these compounds have shown promising results in inhibiting cancer cell growth, highlighting the potential of benzothiazole derivatives as anticancer agents. Research in this area is crucial for developing new therapeutic options for cancer treatment (Romero-Castro et al., 2011).

Propriétés

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXNFHGECOPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)

![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)